molecular formula C22H22O10 B137006 Acacetin-7-O-beta-D-galactopyranoside CAS No. 80443-15-8

Acacetin-7-O-beta-D-galactopyranoside

Cat. No. B137006
CAS RN: 80443-15-8
M. Wt: 446.4 g/mol
InChI Key: NLZCOTZRUWYPTP-WHCFWRGISA-N
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Description

Acacetin-7-O-beta-D-galactopyranoside is a glycosyloxyflavone, which is the 7-O-beta-D-galactopyranosyl derivative of acacetin . It is isolated from the flowering heads of Chrysanthemum morifolium and has been found to possess potent anti-HIV activity . It also inhibits AChE activity and can be used for research of Alzheimer’s disease .


Synthesis Analysis

The total synthesis of Acacetin-7-O-beta-D-galactopyranoside was achieved by employing a one-pot synthesis of the aglycon . The key reactions in this approach include the modified Baker-Venkataraman reaction and regio- and stereoselective O-glycosylations .


Molecular Structure Analysis

The Acacetin-7-O-beta-D-galactopyranoside molecule contains a total of 57 bond(s). There are 35 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary .


Chemical Reactions Analysis

Acacetin-7-O-beta-D-galactopyranoside has been evaluated as an inhibitor of HIV replication in H9 cells . Flavonoids with hydroxy groups at C-5 and C-7 and with a C-2-C-3 double bond were more potent inhibitors of HIV growth .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acacetin-7-O-beta-D-galactopyranoside include a density of 1.5±0.1 g/cm3, a boiling point of 754.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It also has an enthalpy of vaporization of 115.4±3.0 kJ/mol, a flash point of 265.5±26.4 °C, and an index of refraction of 1.675 .

Scientific Research Applications

Anti-HIV Activity

Acacetin-7-O-beta-D-galactopyranoside has been identified as a potent anti-HIV agent . It inhibits the replication of the human immunodeficiency virus, which is a significant step forward in the search for new treatments for HIV/AIDS .

Alzheimer’s Disease Research

This compound has shown promise in Alzheimer’s disease research due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE inhibitors are sought after for their potential to increase acetylcholine levels in the brain, which can be beneficial in treating Alzheimer’s disease .

Mechanism of Action

Target of Action

Acacetin-7-O-beta-D-galactopyranoside, a natural flavonoid isolated from the flower heads of Chrysanthemum morifolium , primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Inhibition of AChE is a common strategy in the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its availability and enhancing cholinergic transmission. This can help alleviate the cognitive symptoms of Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by Acacetin-7-O-beta-D-galactopyranoside is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of neural signals. This can help improve cognitive function in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of AChE by Acacetin-7-O-beta-D-galactopyranoside results in increased levels of acetylcholine in the synaptic cleft . This enhances cholinergic transmission, potentially improving cognitive function in conditions such as Alzheimer’s disease .

Action Environment

The action of Acacetin-7-O-beta-D-galactopyranoside can be influenced by various environmental factors. For instance, the pH of the gut can affect its absorption, while the presence of other compounds can affect its metabolism. Additionally, factors such as temperature and light can affect its stability .

properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCOTZRUWYPTP-WHCFWRGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acacetin-7-O-beta-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural features of flavonoids contribute to their anti-HIV activity?

A1: Research suggests that flavonoids with specific structural features exhibit increased anti-HIV activity. The presence of hydroxyl groups at the C-5 and C-7 positions of the flavonoid skeleton, along with a C-2-C-3 double bond, are associated with enhanced potency against HIV replication in H9 cells []. This structure-activity relationship highlights the importance of these specific chemical moieties for the observed antiviral effects.

Q2: How does the presence of substituents on the B-ring of flavonoids impact their anti-HIV activity?

A2: According to the research on Acacetin-7-O-beta-D-galactopyranoside and related flavonoids, the introduction of substituents on the B-ring, such as hydroxyl or halogen groups, can have detrimental effects on the compound's activity []. These modifications were found to generally increase the toxicity of the flavonoid and/or decrease its effectiveness against HIV. This finding suggests that maintaining a less substituted B-ring might be favorable for developing more potent and less toxic anti-HIV flavonoid derivatives.

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